Cas no 1170022-92-0 (5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

5-Ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative with a complex heterocyclic structure, featuring a tetrahydroquinoline core and a substituted benzene sulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential as a selective inhibitor or modulator of biological targets, particularly in enzyme or receptor interactions. The presence of methoxy and ethyl substituents enhances its lipophilicity, potentially improving membrane permeability. The sulfonamide group provides a strong binding affinity, while the methoxyacetyl moiety may contribute to metabolic stability. Its structural complexity makes it a valuable intermediate for further pharmacological exploration, particularly in the development of therapeutics targeting neurological or inflammatory pathways.
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide structure
1170022-92-0 structure
Product name:5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
CAS No:1170022-92-0
MF:C21H26N2O5S
MW:418.506544589996
CID:5507295

5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 5-ethyl-2-methoxy-N-[1,2,3,4-tetrahydro-1-(2-methoxyacetyl)-7-quinolinyl]-
    • 5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
    • InChI Key: SMYGWAWKCGWATG-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC3=C(C=C2)CCCN3C(COC)=O)(=O)=O)=CC(CC)=CC=C1OC

5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2050-0515-4mg
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1170022-92-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2050-0515-15mg
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1170022-92-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2050-0515-5mg
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1170022-92-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2050-0515-40mg
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1170022-92-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2050-0515-10mg
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1170022-92-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2050-0515-5μmol
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1170022-92-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2050-0515-100mg
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1170022-92-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2050-0515-2μmol
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1170022-92-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2050-0515-3mg
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1170022-92-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2050-0515-50mg
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
1170022-92-0 90%+
50mg
$160.0 2023-05-17

5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide Related Literature

Additional information on 5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

5-Ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide: A Comprehensive Overview

The compound with CAS No. 1170022-92-0, known as 5-Ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzene ring substituted with ethyl and methoxy groups, a sulfonamide functional group, and a tetrahydroquinoline moiety. The integration of these structural elements makes it a unique candidate for exploring novel chemical reactions and bioactive properties.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery due to their ability to modulate various biological targets. The presence of the sulfonamide group in this compound further enhances its potential as a bioisostere or as a component in peptide-based therapeutics. Sulfonamides are known for their stability and ability to form hydrogen bonds, which are critical for drug-receptor interactions. The methoxy groups present in the molecule also contribute to its lipophilicity and solubility properties, making it suitable for diverse chemical environments.

The synthesis of 5-Ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Researchers have employed strategies such as Suzuki coupling, nucleophilic aromatic substitution, and peptide coupling to construct this molecule. The use of protecting groups and stereochemical control during synthesis ensures the formation of the desired product with high purity and specificity.

One of the most promising applications of this compound lies in its potential as a bioactive agent. Preclinical studies have demonstrated that it exhibits moderate activity against certain enzymes and receptors associated with neurodegenerative diseases. For instance, its ability to inhibit beta-secretase (BACE1), a key enzyme in Alzheimer's disease pathology, has been explored in vitro. While the compound does not currently meet the potency thresholds required for therapeutic use, it serves as a valuable lead compound for further optimization.

In addition to its biological applications, this compound has also been investigated for its role in chemical catalysis. The tetrahydroquinoline moiety is known to act as a chiral ligand in asymmetric catalysis, facilitating the formation of enantioselective products. By incorporating this compound into catalytic systems, researchers have achieved improved yields and enantioselectivity in reactions such as aldol additions and Michael additions.

The structural versatility of 5-Ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide also makes it an attractive candidate for materials science applications. Its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for use in nanotechnology and surface chemistry. SAMs formed by this compound exhibit excellent stability under physiological conditions and have been proposed for use in biosensor development.

From an environmental perspective, the degradation pathways of this compound have been studied to assess its impact on ecosystems. Research indicates that under aerobic conditions, the molecule undergoes rapid hydrolysis at specific positions on the benzene ring and the sulfonamide group. This suggests that while it may persist in certain environments initially, it ultimately degrades into less complex compounds that are less likely to cause long-term ecological harm.

In conclusion,5-Ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,tetrahydroquinolin-7-yllbenzenesulphonamide represents a multifaceted compound with applications spanning drug discovery,catalysis,and materials science.The integration of advanced synthetic techniques with cutting-edge biological assays continues to uncover new insights into its potential uses.Further research is expected to refine its properties,further enhancing its utility across various scientific disciplines.

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